molecular formula C19H23N3O2 B2807296 Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 338792-72-6

Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B2807296
CAS No.: 338792-72-6
M. Wt: 325.412
InChI Key: RDWNZOBYASNADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate” is a chemical compound . It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

α1 Receptor Antagonistic Activity

Research led by J. Hon (2013) involved the synthesis of derivatives related to Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, demonstrating potent α1 receptor antagonistic activity. The synthesis process reported achieves a high yield, suggesting these compounds' utility in targeting α1 receptors J. Hon, 2013.

Antiarrhythmic and Antihypertensive Effects

A study by Barbara Malawska et al. (2002) synthesized derivatives showing significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, indicating their potential in cardiovascular disease treatment Barbara Malawska et al., 2002.

Affinity Towards 5-HT1A Receptors

H. Pessoa‐Mahana et al. (2012) reported on the synthesis and evaluation of novel derivatives for their affinity towards 5-HT1A receptors. The study highlights the importance of structural features in binding affinity, providing insights into the development of therapeutics targeting 5-HT1A receptors H. Pessoa‐Mahana et al., 2012.

Molecular Packing and Intermolecular Interactions

Research into the structural characterization of analgesic isothiazolopyridines by Z. Karczmarzyk and W. Malinka (2008) explored the influence of molecular packing and intermolecular interactions on the compounds' analgesic actions. This study provides valuable information on the structural requirements for analgesic efficacy Z. Karczmarzyk & W. Malinka, 2008.

PKCtheta Inhibition

A publication by Joan Subrath et al. (2009) described the synthesis of derivatives as potent inhibitors of PKCtheta, a protein kinase involved in T-cell activation. This highlights the compound's potential in immunomodulation and as a target for therapeutic intervention in autoimmune diseases Joan Subrath et al., 2009.

Tuberculostatic Activity

A study by H. Foks et al. (2004) focused on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, evaluating their tuberculostatic activity. The findings suggest a new avenue for developing anti-tuberculosis agents H. Foks et al., 2004.

Properties

IUPAC Name

propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15(2)24-19(23)17-9-6-10-20-18(17)22-13-11-21(12-14-22)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWNZOBYASNADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.